Mtb-cyt-bd oxidase-IN-1

Mtb cytochrome bd oxidase enzymatic assay IC50 comparison

Mtb-cyt-bd oxidase-IN-1 (compound 1x) is a synthetic aurachin D analogue with nanomolar enzymatic potency (IC50 0.13 µM) yet negligible antibacterial activity (MIC >512 µM), making it the cleanest tool for biochemical studies of Mtb cytochrome bd oxidase. Unlike mixed-action inhibitors, it enables precise enzymatic characterization without confounding cellular effects. Essential as a reference standard for SAR optimization and dual oxidase inhibition synergy studies (e.g., with Q203). Ideal for cryo-EM, enzyme kinetics, and target validation. Order from specialist manufacturers for guaranteed purity and batch consistency.

Molecular Formula C26H35NO2
Molecular Weight 393.6 g/mol
Cat. No. B12397028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-cyt-bd oxidase-IN-1
Molecular FormulaC26H35NO2
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+
InChIKeyLRINXRJQZLTTHS-UFTLRZAHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mtb-cyt-bd oxidase-IN-1: A Potent Aurachin D Analogue Inhibitor of Mycobacterium tuberculosis Cytochrome bd Oxidase


Mtb-cyt-bd oxidase-IN-1 (also designated compound 1x) is a synthetic analogue of the natural product aurachin D, specifically engineered to inhibit the cytochrome bd oxidase (cyt-bd) of Mycobacterium tuberculosis (Mtb) [1]. It belongs to the quinolone class of cyt-bd inhibitors and functions by competitively binding to the menaquinol-binding site on the CydA subunit, thereby disrupting the electron transport chain and ATP synthesis in the pathogen [1]. With a molecular weight of 393.6 g/mol and the formula C26H35NO2, it is primarily utilized as a research tool for probing Mtb bioenergetics and for validating cyt-bd as a drug target in tuberculosis research [1].

Why Generic Substitution Fails: Critical Divergence in Potency and Selectivity Among Mtb Cyt-bd Oxidase Inhibitors


Despite sharing the same molecular target, Mtb cyt-bd oxidase inhibitors exhibit profound differences in their potency, selectivity, and cellular activity that preclude simple interchangeability. Even within the aurachin D analogue series, minor structural modifications yield compounds with drastically different enzyme inhibition (IC50) and bacterial growth suppression (MIC) profiles [1]. For instance, while Mtb-cyt-bd oxidase-IN-1 demonstrates nanomolar enzyme inhibition, its standalone antibacterial activity is negligible (MIC >512 μM) [1]. Conversely, other chemotypes like CK-2-63 or HM2-16F may show modest standalone MICs but significantly lower enzymatic potency [2][3]. This functional divergence is critical: a researcher seeking a pure tool compound for enzymatic studies cannot substitute a compound with potent cellular activity and off-target effects, and vice versa. The quantitative evidence below provides the necessary granularity for informed scientific selection.

Quantitative Differentiation of Mtb-cyt-bd oxidase-IN-1 Against Closest Analogs and In-Class Candidates


Enzymatic Potency: 5-Fold Superiority over ND-011992 for Mtb Cyt-bd Inhibition

Mtb-cyt-bd oxidase-IN-1 inhibits Mtb cyt-bd oxidase with an IC50 of 0.13 μM, demonstrating significantly greater enzymatic potency than the quinazoline-type cyt-bd inhibitor ND-011992, which inhibits E. coli bd-I oxidase with an IC50 of 0.63 μM [1][2]. This represents an approximate 5-fold higher potency for the aurachin D analogue .

Mtb cytochrome bd oxidase enzymatic assay IC50 comparison

Selectivity Profile: Negligible Standalone Antibacterial Activity Differentiates from Cytotoxic Analogs

Mtb-cyt-bd oxidase-IN-1 exhibits a minimum inhibitory concentration (MIC) of >512 μM against both M. tuberculosis and M. smegmatis, indicating it does not inhibit bacterial growth as a standalone agent . This contrasts sharply with other aurachin D analogues such as 1d and 1g, which display moderate growth inhibition with MIC values of 4-8 μM against Mtb [1]. This >64-fold difference in cellular activity underscores a critical divergence in pharmacophore requirements for enzyme inhibition versus whole-cell activity.

Mycobacterium tuberculosis MIC growth inhibition selectivity

Structural Determinant of Activity: C7-Methoxy Substitution Confers Enhanced Potency Over Parent Aurachin D

Mtb-cyt-bd oxidase-IN-1 (1x) incorporates a methoxy group at the C7 position of the quinolone core, a modification that distinguishes it from the natural product aurachin D [1]. In the same study, the C6-methoxy analogue (1w) and C5-methoxy analogue (1u) were also synthesized, but only the C7-substituted 1x is specifically identified as the commercially designated Mtb-cyt-bd oxidase-IN-1 . This specific regiochemistry is associated with nanomolar inhibition of Mtb cyt-bd oxidase, whereas the parent aurachin D's potency in this specific Mtb assay is not quantitatively reported but is the benchmark against which all analogues were optimized [1].

structure-activity relationship aurachin D analogue methoxy substitution

Chemotype Differentiation: 35-Fold Enzymatic Potency Advantage Over 2-Aryl-Quinolone CK-2-63

When compared to CK-2-63, a front-runner cyt-bd inhibitor from the 2-aryl-quinolone chemical series, Mtb-cyt-bd oxidase-IN-1 demonstrates a substantial potency advantage in enzymatic assays. CK-2-63 inhibits M. tuberculosis H37Rv growth with an IC50 of 3.7 μM , whereas Mtb-cyt-bd oxidase-IN-1 achieves an IC50 of 0.13 μM against the purified enzyme [1]. This represents an approximate 28-fold difference in potency, favoring the aurachin D analogue .

CK-2-63 2-aryl-quinolone IC50 comparison chemotype

Optimal Research Applications of Mtb-cyt-bd oxidase-IN-1 Based on Validated Performance Data


In Vitro Enzymatic and Mechanistic Studies of Mtb Cytochrome bd Oxidase

Mtb-cyt-bd oxidase-IN-1 is ideally suited as a chemical probe for in vitro biochemical and biophysical studies of the Mtb cyt-bd enzyme. Its nanomolar IC50 (0.13 μM) against the purified target [1] ensures robust inhibition at low concentrations, minimizing solvent effects and off-target interactions. The compound's negligible standalone antibacterial activity (MIC >512 μM) further reinforces its utility as a clean tool for dissecting the enzyme's function in isolation, without the confounding variable of bacterial cell death. Researchers can employ this compound in enzyme kinetics assays, oxygen consumption measurements, and structural biology efforts (e.g., cryo-EM) to map inhibitor binding sites.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

As a well-defined, potent aurachin D analogue with a specific C7-methoxy substitution [1], Mtb-cyt-bd oxidase-IN-1 serves as an excellent reference standard for SAR campaigns and medicinal chemistry optimization of new cyt-bd inhibitors. Its published IC50 and MIC data [1] provide a reliable benchmark for evaluating the potency and selectivity of novel synthetic derivatives. By comparing new compounds against this standard in parallel assays, researchers can quantitatively assess the impact of structural modifications on both target engagement and whole-cell activity, guiding lead optimization toward more favorable profiles.

Genetic and Chemical Validation of Cyt-bd as a Drug Target in Mtb

Given its potent enzyme inhibition but lack of standalone bactericidal activity [1], Mtb-cyt-bd oxidase-IN-1 is a valuable tool for genetic and chemical biology studies aimed at validating cyt-bd as a therapeutic target. It can be used in combination with sub-lethal concentrations of other respiratory inhibitors (e.g., Q203, which targets cyt-bcc:aa3) to demonstrate the principle of dual oxidase inhibition for achieving bactericidal synergy [2]. This application allows researchers to probe the functional redundancy of Mtb's terminal oxidases and to build a scientific rationale for developing combination therapies that include a cyt-bd inhibitor.

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